![molecular formula C8H16Cl2N4O2 B14634228 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea CAS No. 55007-27-7](/img/structure/B14634228.png)
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of chloroethyl groups attached to the urea moiety, making it a significant molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+urea→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are substituted urea derivatives, depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethylamine and urea derivatives.
科学研究应用
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea involves the interaction of its chloroethyl groups with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication and repair.
相似化合物的比较
Similar Compounds
2-Chloroethylamine: A precursor in the synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea.
2-Chloroethyl chloroformate: Another chloroethyl-containing compound with different reactivity and applications.
2-Chloroethanol: A simpler chloroethyl compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its dual chloroethyl groups attached to the urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
55007-27-7 |
|---|---|
分子式 |
C8H16Cl2N4O2 |
分子量 |
271.14 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C8H16Cl2N4O2/c9-1-3-11-7(15)13-5-6-14-8(16)12-4-2-10/h1-6H2,(H2,11,13,15)(H2,12,14,16) |
InChI 键 |
AGPYKWJOGLODTP-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)NCCCl)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



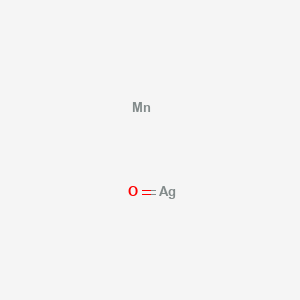
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
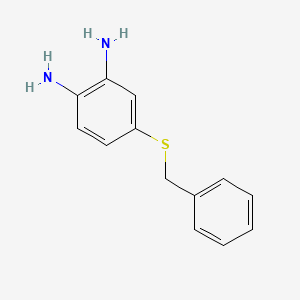

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

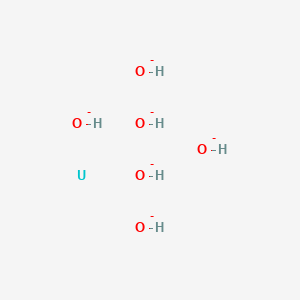
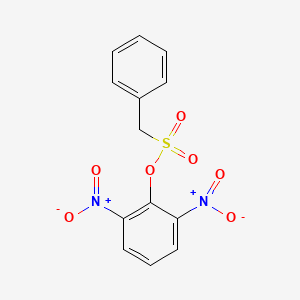
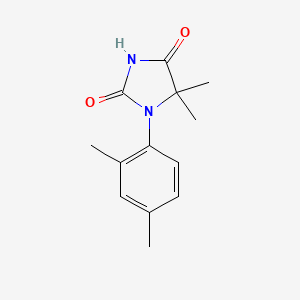

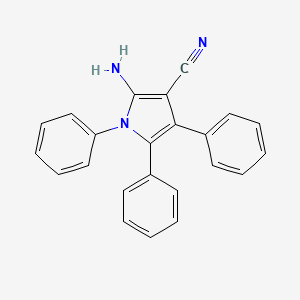
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
